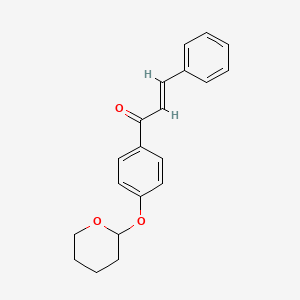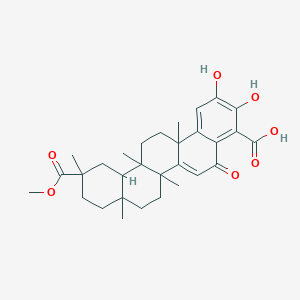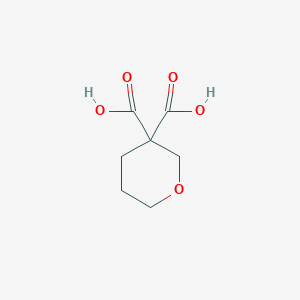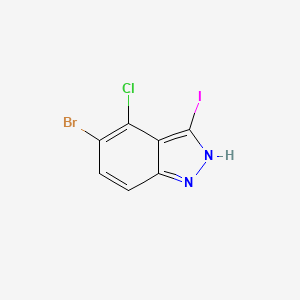
n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with a dimethylamino group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide typically involves the following steps:
Amidation: The formation of the amide bond, typically achieved by reacting the nitroaniline derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methyl-3-nitrophenyl)benzamide: Lacks the dimethylamino group.
3-(diMethylaMino)-N-phenylbenzamide: Lacks the nitro group.
N-(4-Methylphenyl)-3-(diMethylaMino)benzamide: Lacks the nitro group on the phenyl ring.
Uniqueness
3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide is unique due to the presence of both the dimethylamino and nitro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H17N3O3 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
Clé InChI |
IWOSKAIAUUOLCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)




